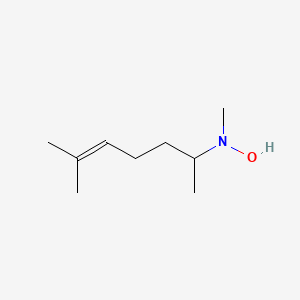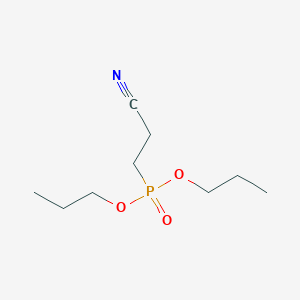
Dipropyl (2-cyanoethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C13H27N2O3P It is characterized by the presence of a phosphonate group bonded to a 2-cyanoethyl moiety and two propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-cyanoethyl)phosphonate typically involves the reaction of a phosphonate ester with a cyanoethylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction conditions often require the use of a base, such as sodium or potassium carbonate, and a solvent like toluene or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances efficiency and reduces the risk of contamination.
化学反应分析
Types of Reactions
Dipropyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonates.
Substitution: Various phosphonate esters depending on the nucleophile used.
科学研究应用
Dipropyl (2-cyanoethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of dipropyl (2-cyanoethyl)phosphonate involves its interaction with various molecular targets The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy Additionally, the cyanoethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects
相似化合物的比较
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Dimethyl (2-cyanoethyl)phosphonate
- Diphenyl (2-cyanoethyl)phosphonate
Uniqueness
Dipropyl (2-cyanoethyl)phosphonate is unique due to its specific combination of propyl groups and a cyanoethyl moiety. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in various applications.
属性
CAS 编号 |
64268-77-5 |
|---|---|
分子式 |
C9H18NO3P |
分子量 |
219.22 g/mol |
IUPAC 名称 |
3-dipropoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C9H18NO3P/c1-3-7-12-14(11,9-5-6-10)13-8-4-2/h3-5,7-9H2,1-2H3 |
InChI 键 |
ZEOMEBSQRISRHM-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(CCC#N)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


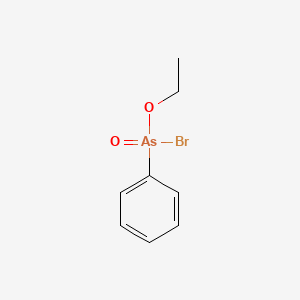

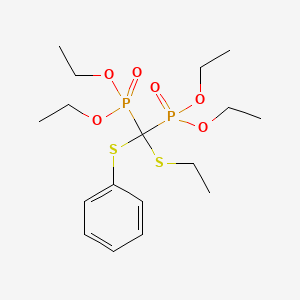


![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)

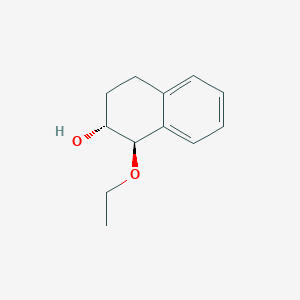



![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)

